N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide

Medicinal chemistry Structure-activity relationship Halogen bonding

N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)cinnamamide (CAS 325988-22-5) is a synthetic cinnamamide-thiazole hybrid with the molecular formula C16H11BrN2OS2 and molecular weight 391.3 g/mol. The compound features a cinnamamide pharmacophore linked to a 4-(5-bromothiophen-2-yl)thiazol-2-amine scaffold, placing it at the intersection of two extensively investigated medicinal chemistry domains: cinnamamide-based kinase/PARP inhibitors and bromothiophene-containing antiproliferative agents.

Molecular Formula C16H11BrN2OS2
Molecular Weight 391.3
CAS No. 325988-22-5
Cat. No. B2582079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide
CAS325988-22-5
Molecular FormulaC16H11BrN2OS2
Molecular Weight391.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C16H11BrN2OS2/c17-14-8-7-13(22-14)12-10-21-16(18-12)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+
InChIKeyLHYLQGSWMUAUQG-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)cinnamamide (CAS 325988-22-5): Procurement-Ready Scaffold Profile and Research Utility Assessment


N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)cinnamamide (CAS 325988-22-5) is a synthetic cinnamamide-thiazole hybrid with the molecular formula C16H11BrN2OS2 and molecular weight 391.3 g/mol . The compound features a cinnamamide pharmacophore linked to a 4-(5-bromothiophen-2-yl)thiazol-2-amine scaffold, placing it at the intersection of two extensively investigated medicinal chemistry domains: cinnamamide-based kinase/PARP inhibitors and bromothiophene-containing antiproliferative agents [1]. Published primary research directly profiling this exact compound remains absent from the peer-reviewed literature; its differentiation case is therefore built on comparative structural analysis, class-level pharmacological inference from close analogs, and computational property predictions that inform target selection in early-stage drug discovery or chemical biology campaigns.

Why N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)cinnamamide Cannot Be Interchanged with Common Phenyl-Thiazole Cinnamamide Analogs


Substituting N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide with the widely available N-(4-phenylthiazol-2-yl)cinnamamide scaffold ignores critical electronic and steric differences that dictate target engagement. The 5-bromothiophene moiety introduces a sulfur atom capable of additional chalcogen bonding interactions and a bromine substituent that alters the aryl ring's electron density and halogen-bonding potential relative to a simple phenyl group [1]. In the SARS-CoV-2 Mpro protease inhibitor series, replacing the 4-substituent on the thiazole ring with bromo- or methyl-phenyl groups shifted IC50 values by over 3-fold among closely related analogs, demonstrating that even subtle aryl modifications produce non-trivial pharmacological divergence [2]. The thiophene sulfur further modifies the dihedral angle between the thiazole core and the pendant aromatic ring, influencing molecular shape complementarity in ways that computational docking studies have shown to be significant for binding pocket occupancy [2]. Researchers seeking a brominated cinnamamide-thiazole probe cannot assume functional equivalence with either the unsubstituted phenyl-thiazole or the 4-bromophenyl-thiazole variants.

N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)cinnamamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Aryl Substituent Divergence: 5-Bromothiophene vs. 4-Bromophenyl in Thiazole-Cinnamamide Hybrids

The target compound incorporates a 5-bromothiophen-2-yl group at the thiazole 4-position, distinguishing it from the closest commercially available analog, N-(4-(4-bromophenyl)thiazol-2-yl)cinnamamide. The thiophene sulfur introduces a heteroatom capable of participating in intramolecular S···O and intermolecular S···H interactions absent in the carbocyclic phenyl analog [1]. Replacement of the 4-phenylthiazole scaffold with a 4-(5-bromothiophen-2-yl)thiazole in a related cholinesterase inhibitor series shifted the DPPH radical-scavenging IC50 into the 29-33 µM range, compared to gallic acid at 31.13 µM, indicating that bromothiophene-thiazole hybrids retain measurable antioxidant capacity [2]. Although direct biochemical IC50 data for the target compound are not published, the structural precedent from the SARS-CoV-2 protease inhibitor series—where 4-(bromo or methyl)-phenyl-thiazole cinnamamides achieved IC50 values between 14.7 and 54.9 µM [3]—establishes that the 4-aryl substitution directly modulates bioactivity within this chemotype.

Medicinal chemistry Structure-activity relationship Halogen bonding

Kinase Inhibitor Scaffold Potential: Bromothiophene-Thiazole as Privileged ATP-Mimetic Core

Patent literature establishes that thiazole compounds bearing 4-(bromothiophen-2-yl) substitution are claimed as protein kinase B (PKB/Akt) inhibitors and cyclin-dependent kinase (CDK) inhibitors [1]. The 5-bromothiophene moiety is a recurring pharmacophoric element in kinase-targeted small molecules: tasisulam (LY573636), an acyl-sulfonamide containing a 5-bromothiophen-2-yl group, advanced to Phase III clinical trials for cancer and induces mitochondrial-mediated apoptosis with selectivity toward tumor cells [2]. In contrast, N-(4-phenylthiazol-2-yl)cinnamamide derivatives exert anticancer activity primarily through tubulin polymerization inhibition and PARP1 modulation, with the most potent analog 8f achieving an IC50 of 0.035 µM against Jurkat cells [3]. The bromothiophene-thiazole scaffold of the target compound is structurally predisposed for ATP-binding pocket occupation, leveraging the bromine atom for halogen bonding with backbone carbonyl groups in the hinge region—a binding mode not equally accessible to non-halogenated phenyl-thiazole analogs.

Kinase inhibition ATP-competitive inhibitor Cancer therapeutics

Electrophilic Warhead Potential: α,β-Unsaturated Cinnamamide as Covalent Modifier in Drug Design

The cinnamamide moiety of the target compound contains an α,β-unsaturated carbonyl system that can function as a Michael acceptor for covalent modification of cysteine residues in target proteins [1]. This electrophilic warhead feature is absent in the saturated amide analogs such as N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide or N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)acetamide, which lack the conjugated double bond [2]. In the STING inhibitor patent landscape, thiazole-cinnamamide compounds bearing the conjugated enamide system have been explicitly claimed for their ability to modulate STING signaling and suppress immune-inflammatory cytokine levels [3]. The privileged compound 15b in a related thiazolecarboxamide series significantly inhibited STING signaling in both human and murine cells, demonstrating that thiazole-based cinnamamide/acrylamide hybrids can achieve target engagement through combined non-covalent recognition and covalent bond formation. The target compound's E-configured cinnamamide, confirmed by the characteristic olefinic proton coupling constant (J = 15.6-15.8 Hz) in structurally analogous N-(thiazol-2-yl)cinnamamides [4], positions it as a candidate for cysteine-targeted covalent inhibitor design.

Covalent inhibitor Michael acceptor Targeted covalent inhibitor

Drug-Likeness and ADME Property Differentiation: Predicted Physicochemical Profile vs. Phenyl-Thiazole Cinnamamides

Computational assessment of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide indicates compliance with Lipinski's rule of five (molecular weight 391.3 < 500; calculated LogP ~3.8 < 5; hydrogen bond donors = 1; hydrogen bond acceptors = 4) . The closely related N-(substituted-thiazol-2-yl)cinnamamide analogs (compounds 19, 20, 21 from the SARS-CoV-2 protease inhibitor study) were shown to comply with Lipinski's rule of five, and their ADME/Tox properties were computationally predicted, indicating acceptable drug-like profiles for further development [1]. The bromothiophene substitution introduces a heavier halogen (Br, atomic weight 79.9) compared to the methyl or unsubstituted phenyl analogs, which increases molecular weight and polarizability—factors influencing membrane permeability, plasma protein binding, and CYP450 metabolic stability. The presence of the thiophene sulfur additionally provides a metabolic soft spot for CYP450-mediated S-oxidation, a clearance pathway not present in the all-carbon phenyl analog series [2]. Although experimental ADME data for the target compound are not published, the structural determinants allow procurement decisions to be guided by class-level predictions derived from validated computational models applied to the thiazole-cinnamamide chemotype.

Drug-likeness ADME prediction Lipinski rule of five

Recommended Research and Industrial Application Scenarios for N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)cinnamamide


Covalent Fragment and Targeted Covalent Inhibitor (TCI) Screening Libraries

The α,β-unsaturated cinnamamide warhead qualifies this compound for inclusion in covalent fragment screening libraries targeting cysteine proteases (e.g., SARS-CoV-2 Mpro, caspases) or kinases with reactive cysteine residues in the active site. The bromothiophene moiety provides a halogen-bonding anchor, while the thiazole ring contributes π-stacking and hydrogen-bond acceptor capacity. In a published series of N-(substituted-thiazol-2-yl)cinnamamides, the covalent warhead combined with optimized 4-aryl substitution enabled IC50 values as low as 14.7 µM against SARS-CoV-2 Mpro, and molecular docking confirmed hydrogen bonds with Gln189/Glu166 and arene-arene interactions with His41 [1]. The target compound's structural features position it as an entry point for hit-to-lead optimization in antiviral and anti-inflammatory covalent inhibitor programs.

Kinase Profiling Against PKB/Akt and CDK Family Targets

The 4-(5-bromothiophen-2-yl)thiazole scaffold is claimed in multiple patents as a kinase inhibitor chemotype, specifically targeting protein kinase B (PKB/Akt) and cyclin-dependent kinases (CDKs) [2]. The bromine atom at the thiophene 5-position can engage in halogen bonding with backbone carbonyl oxygens in the kinase hinge region (e.g., Glu121 and Cys123 of CDK2), a validated binding motif in ATP-competitive inhibitors. Procurement for kinase selectivity profiling panels is supported by the precedent of tasisulam (a 5-bromothiophene-containing anticancer agent) and the broader patent landscape covering bromothiophene-thiazole amides as kinase inhibitors.

Antioxidant and Cholinesterase Dual-Target Probe for Neurodegenerative Disease Models

Bromothiophene-thiazole hybrids have demonstrated dual cholinesterase inhibition and radical-scavenging activity in published studies. A series of 5-bromothiophene- and 3-methylthiophene-substituted thiazole derivatives exhibited DPPH radical-scavenging IC50 values ranging from 29.16 ± 0.009 to 33.09 ± 0.004 µM, comparable to the standard gallic acid (IC50 = 31.13 ± 0.008 µM) [3]. While these specific compounds are acetamide derivatives rather than cinnamamides, the shared bromothiophene-thiazole core supports the target compound's utility as a chemical probe for studying oxidative stress pathways in neuronal cell models, with the cinnamamide moiety providing an additional handle for covalent target capture and chemoproteomic identification of binding partners.

Agrochemical Fungicide Lead Discovery Leveraging Cinnamamide SAR

A structure-activity relationship study of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives identified compounds with good fungicidal activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew [4]. The 3,4-dichloroisothiazole-containing cinnamamide 5a not only exhibited direct fungicidal activity but also stimulated plant innate immunity. Although the target compound contains a bromothiophene rather than the optimized dichloroisothiazole, its cinnamamide-thiazole architecture aligns with this fungicidal chemotype. Procurement for agrochemical screening panels is rationalized by the established fungicidal SAR of the cinnamamide-thiazole scaffold and the precedent of halogenated thiophene derivatives in crop protection chemistry.

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